2-Oxatricyclo[4.2.0.0~1,3~]octane
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Overview
Description
2-Oxatricyclo[4200~1,3~]octane is a unique organic compound characterized by its tricyclic structure containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxatricyclo[4.2.0.0~1,3~]octane can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds, which are essential for various applications.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxatricyclo[4.2.0.0~1,3~]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized using peracids to form epoxides . Bromination reactions can also occur, leading to the formation of bromolactones .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include peracids for oxidation and bromine for bromination. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from the reactions of this compound include epoxides and bromolactones. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
2-Oxatricyclo[4.2.0.0~1,3~]octane has several scientific research applications:
Biology: Its unique structure allows for the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxatricyclo[4.2.0.0~1,3~]octane involves its interaction with molecular targets through its reactive functional groups. The compound can undergo various transformations, leading to the formation of intermediates that interact with specific pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Oxatricyclo[4.1.1.0(2,4)]octane: This compound has a similar tricyclic structure but differs in the position of the oxygen atom and the overall ring size.
8-Oxabicyclo[3.2.1]octane: Another related compound with a bicyclic structure, commonly used in organic synthesis.
Uniqueness
2-Oxatricyclo[420
Properties
CAS No. |
26147-41-1 |
---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
2-oxatricyclo[4.2.0.01,3]octane |
InChI |
InChI=1S/C7H10O/c1-2-6-7(8-6)4-3-5(1)7/h5-6H,1-4H2 |
InChI Key |
OOYKPPQLUNFCTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3(C1CC3)O2 |
Origin of Product |
United States |
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